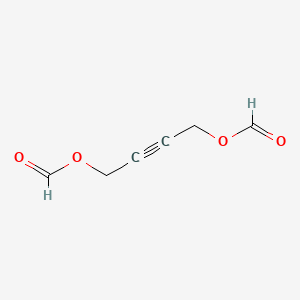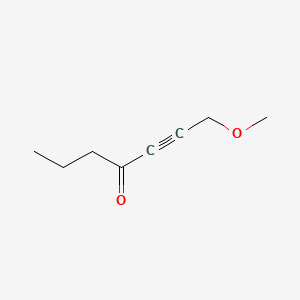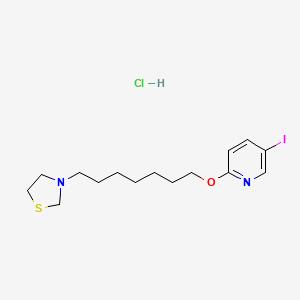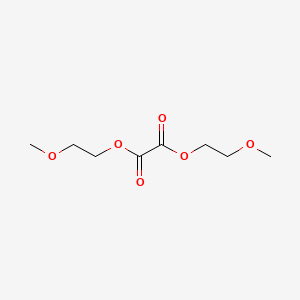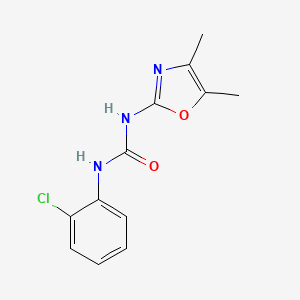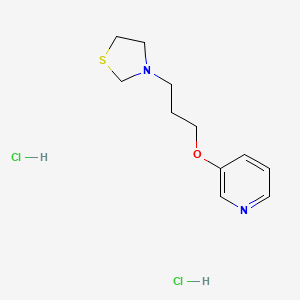
(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The molecular formula of this compound is C13H9IO3, and it has a molecular weight of 340.12 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone typically involves the iodination of (2,4-dihydroxyphenyl)(phenyl)methanone. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of UV-absorbing agents and as a stabilizer in polymers.
Mécanisme D'action
The mechanism of action of (2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, such as catechol-O-methyltransferase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to increased levels of catecholamines and other neurotransmitters in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Dihydroxyphenyl)(phenyl)methanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Contains a nitro group instead of an iodine atom, leading to different chemical properties and reactivity.
Uniqueness
(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its non-iodinated counterparts. This increased reactivity allows for the synthesis of a wider variety of derivatives, making it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
33427-62-2 |
|---|---|
Formule moléculaire |
C13H9IO3 |
Poids moléculaire |
340.11 g/mol |
Nom IUPAC |
(2,4-dihydroxy-3-iodophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9IO3/c14-11-10(15)7-6-9(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,15,17H |
Clé InChI |
FVQVXXWMZZPGJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


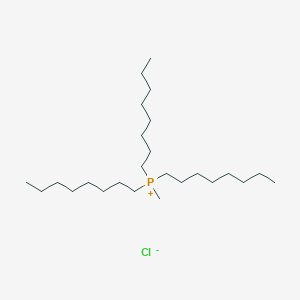
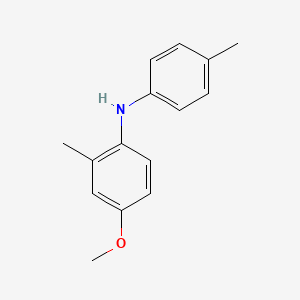

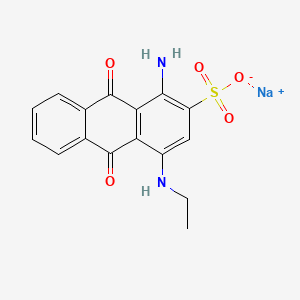

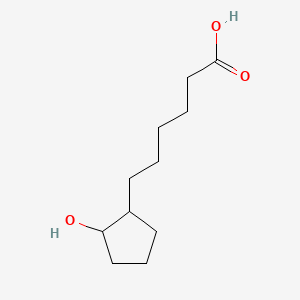
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
